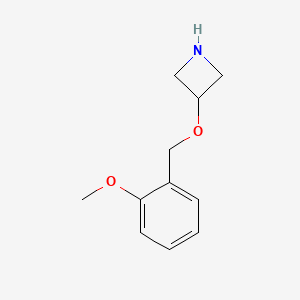

3-((2-Methoxybenzyl)oxy)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 3-((2-Méthoxybenzyl)oxy)azétidine est un composé hétérocyclique à quatre chaînons contenant un cycle azétidine substitué par un groupe 2-méthoxybenzyle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 3-((2-Méthoxybenzyl)oxy)azétidine implique généralement la réaction de l'azétidine avec le chlorure de 2-méthoxybenzyle en conditions basiques. La réaction se déroule par substitution nucléophile, où l'atome d'azote du cycle azétidine attaque le carbone électrophile du chlorure de 2-méthoxybenzyle, conduisant à la formation du produit souhaité.

Méthodes de production industrielle

Les méthodes de production industrielle de la 3-((2-Méthoxybenzyl)oxy)azétidine peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus serait optimisé pour le rendement et la pureté, en tenant compte de la rentabilité et de la possibilité de mise à l'échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés pourrait améliorer l'efficacité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

La 3-((2-Méthoxybenzyl)oxy)azétidine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent conduire à la formation d'amines secondaires.

Substitution : Le cycle azétidine peut subir des réactions de substitution nucléophile, en particulier au niveau de l'atome d'azote.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que les halogénoalcanes ou les chlorures d'acyle en conditions basiques.

Principaux produits formés

Oxydation : N-oxydes de 3-((2-Méthoxybenzyl)oxy)azétidine.

Réduction : Amines secondaires dérivées de la réduction du cycle azétidine.

Substitution : Diverses azétidines substituées en fonction du nucléophile utilisé.

Applications de la recherche scientifique

La 3-((2-Méthoxybenzyl)oxy)azétidine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme brique de base dans la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux médicaments et produits agrochimiques.

Biologie : Investigé pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Exploré comme agent thérapeutique potentiel en raison de ses caractéristiques structurales et de sa réactivité uniques.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux, notamment les polymères et les revêtements.

Mécanisme d'action

Le mécanisme d'action de la 3-((2-Méthoxybenzyl)oxy)azétidine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle azétidine du composé peut subir des réactions d'ouverture de cycle, conduisant à la formation d'intermédiaires réactifs qui peuvent interagir avec les macromolécules biologiques. Ces interactions peuvent entraîner la modulation des voies biochimiques, contribuant aux effets biologiques observés du composé.

Applications De Recherche Scientifique

3-((2-Methoxybenzyl)oxy)azetidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of 3-((2-Methoxybenzyl)oxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of biochemical pathways, contributing to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

Azetidine : Le composé parent, qui ne possède pas la substitution 2-méthoxybenzyle.

2-Méthoxybenzylamine : Un composé avec un substituant similaire mais sans le cycle azétidine.

N-Benzylazétidine : Un composé structurellement apparenté avec un groupe benzyle au lieu d'un groupe 2-méthoxybenzyle.

Unicité

La 3-((2-Méthoxybenzyl)oxy)azétidine est unique en raison de la présence à la fois du cycle azétidine et du groupe 2-méthoxybenzyle. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement dans divers domaines.

Activité Biologique

3-((2-Methoxybenzyl)oxy)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and therapeutic applications.

Before delving into biological activities, it is essential to understand the chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 219.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | (not specified) |

Synthesis

The synthesis of this compound typically involves multi-step processes that include:

- Formation of Azetidine Ring : The azetidine ring can be synthesized using cyclization reactions involving suitable precursors.

- Methoxylation : The introduction of the methoxy group can be achieved through methoxylation reactions under controlled conditions.

- Substitution Reactions : The benzyl ether can be introduced via nucleophilic substitution methods.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of azetidine derivatives, including this compound. Research indicates that compounds with azetidine structures exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, azetidinones have shown effectiveness against MCF-7 breast cancer cells with IC50 values in the nanomolar range .

Antimicrobial Properties

Azetidinone derivatives, including those similar to this compound, have demonstrated antimicrobial activity against several pathogens. This includes:

- Bacterial Inhibition : Compounds have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .

- Antiviral Activity : Some derivatives exhibit antiviral properties, particularly against viruses like HCV and DENV .

Case Studies

- Antiproliferative Effects : A study evaluated various azetidinone derivatives for their antiproliferative effects on MCF-7 cells. The results indicated that compounds similar to this compound significantly inhibited cell growth, suggesting a promising avenue for cancer treatment .

- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of azetidinone derivatives, reporting potent activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 3.12 µg/mL .

Propriétés

Formule moléculaire |

C11H15NO2 |

|---|---|

Poids moléculaire |

193.24 g/mol |

Nom IUPAC |

3-[(2-methoxyphenyl)methoxy]azetidine |

InChI |

InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-9(11)8-14-10-6-12-7-10/h2-5,10,12H,6-8H2,1H3 |

Clé InChI |

PPJRRCVKKMRTSR-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC=C1COC2CNC2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.